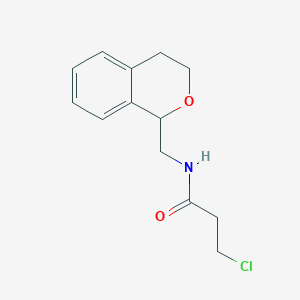![molecular formula C14H9F6N3O2S B11509503 Benzamide, N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-3-trifluoromethyl-](/img/structure/B11509503.png)
Benzamide, N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-3-trifluoromethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound featuring both trifluoromethyl and imidazo[2,1-b][1,3]thiazole groups. The presence of trifluoromethyl groups imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step organic reactions. . The final step involves the coupling of the benzamide moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled environments to facilitate the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions
N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to certain receptors, leading to its biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzamides: Compounds with similar trifluoromethyl groups but different core structures.
Imidazo[2,1-b][1,3]thiazoles: Compounds with the same core structure but different substituents.
Uniqueness
N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the combination of trifluoromethyl groups and the imidazo[2,1-b][1,3]thiazole core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H9F6N3O2S |
|---|---|
Molecular Weight |
397.30 g/mol |
IUPAC Name |
N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H9F6N3O2S/c15-13(16,17)8-3-1-2-7(6-8)9(24)21-12(14(18,19)20)10(25)23-4-5-26-11(23)22-12/h1-3,6H,4-5H2,(H,21,24) |
InChI Key |
DMRATLRBZVDGBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(C(=O)N21)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11509427.png)
![(4-Chlorophenyl)(5-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11509432.png)
![3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11509456.png)
![5-[(4-benzylpiperazin-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11509459.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N,N-diphenylacetamide](/img/structure/B11509465.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11509467.png)
![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]-4-(trifluoromethyl)benzamide](/img/structure/B11509471.png)
![6-bromo-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B11509473.png)
![5-[4-({4-[Chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide](/img/structure/B11509478.png)
![4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B11509479.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11509481.png)
![N-[4-(benzyloxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11509482.png)
![N-(butan-2-yl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11509485.png)
